

An In-depth Technical Guide to the Physicochemical Properties of 4-Iodophenetole

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Compound of Interest

Compound Name: **4-Iodophenetole**

Cat. No.: **B1630401**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenetole, also known as 1-ethoxy-4-iodobenzene, is an aromatic organic compound with the chemical formula C_8H_9IO . It serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and materials science applications. Its structure, featuring a phenetole (ethoxybenzene) moiety substituted with an iodine atom at the para position, allows for a variety of chemical transformations, most notably cross-coupling reactions where the iodine atom can be readily substituted. This guide provides a comprehensive overview of the core physicochemical properties of **4-Iodophenetole**, complete with experimental protocols and structured data for ease of reference.

Physicochemical Properties

The key physicochemical properties of **4-Iodophenetole** are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various chemical processes.

General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₉ IO	[1][2]
Molecular Weight	248.06 g/mol	[2]
Appearance	White to pale cream or pale brown crystals, powder, or fused solid	[1]
Melting Point	23.0-33.0 °C	[1]
	25-28 °C	[2][3]
Boiling Point	133-134 °C at 19 mmHg	[4]
Density	1.6502 g/cm ³ (estimate)	[4]
Refractive Index	1.5930-1.5980 at 20 °C	[1]
	1.5970	[4]
Flash Point	110 °C (closed cup)	[3]

Solubility Profile

Qualitative solubility information indicates that **4-Iodophenetole** is soluble in methanol.[4] Based on its chemical structure, a nonpolar aromatic ring with a moderately polar ether group and a large, polarizable iodine atom, it is expected to be soluble in a range of common organic solvents and sparingly soluble in water.

Solvent	Solubility
Methanol	Soluble[4]
Ethanol	Expected to be soluble
Diethyl Ether	Expected to be soluble
Chloroform	Expected to be soluble
Dichloromethane	Expected to be soluble
Acetone	Expected to be soluble
Toluene	Expected to be soluble
Water	Expected to be sparingly soluble

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of **4-Iodophenetole**.

Spectroscopy	Data	Reference
¹ H NMR (400 MHz, (CD ₃) ₂ SO)	δ 7.57 (d, J = 8.8 Hz, 2H), 6.76 (d, J = 8.8 Hz, 2H), 3.98 (q, J = 6.9 Hz, 2H), 1.30 (t, J = 7.0 Hz, 3H)	[4]
IR (KBr, cm ⁻¹)	2979, 2929, 1586, 1486, 1392, 1244, 1047, 820, 630, 507	[4]
High-Resolution Mass Spectrometry (GCT-MS)	Calculated for C ₈ H ₉ IO [M ⁺]: 247.97, Found: 247.9692	[4]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and the synthesis of **4-Iodophenetole** are provided below.

Synthesis of 4-Iodophenetole from 4-Iodophenol

A common and efficient method for the synthesis of **4-Iodophenetole** is the Williamson ether synthesis, starting from 4-iodophenol and an ethylating agent.

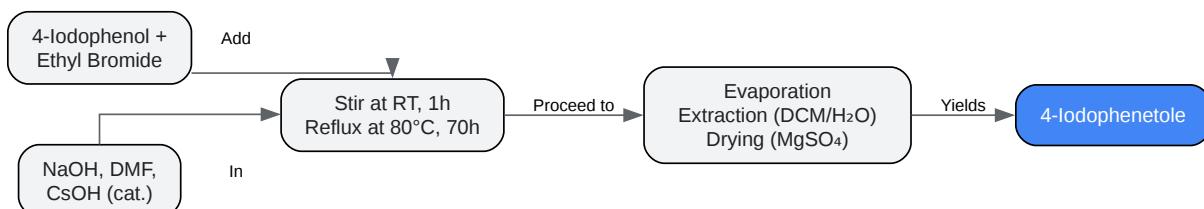
Materials:

- 4-Iodophenol
- Sodium hydroxide (NaOH)
- Ethyl bromide ($\text{CH}_3\text{CH}_2\text{Br}$)
- N,N-Dimethylformamide (DMF)
- Cesium hydroxide (CsOH) (catalytic amount)
- Dichloromethane (CH_2Cl_2)
- Anhydrous magnesium sulfate (MgSO_4)
- Water

Procedure:

- In a dry mortar and pestle, grind 1.06 mol of 4-iodophenol and 1.06 mol of sodium hydroxide to a fine powder.
- Transfer the mixture to a 1000 mL round-bottomed flask equipped with a magnetic stirrer.
- To the flask, add 300 mL of ethyl bromide, 15 mL of N,N-dimethylformamide, and a catalytic amount of cesium hydroxide.
- Stir the reaction mixture at room temperature for 1 hour.
- Gradually heat the mixture to 80 °C and maintain at reflux for approximately 70 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the solution to room temperature.

- Remove the excess ethyl bromide by evaporation under reduced pressure.
- Add appropriate amounts of dichloromethane and water to the residue and stir.
- Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.[4]



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Synthesis of **4-Iodophenetole** Workflow

Determination of Melting Point

The melting point of **4-Iodophenetole** can be determined using a standard melting point apparatus.

Materials:

- **4-Iodophenetole** sample
- Capillary tubes (sealed at one end)
- Melting point apparatus

Procedure:

- Ensure the **4-Iodophenetole** sample is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.

- Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.
- Then, decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the last crystal melts (the end of the melting range).

Determination of Boiling Point

The boiling point of **4-Iodophenetole** can be determined by distillation.

Materials:

- **4-Iodophenetole** sample
- Distillation flask
- Condenser
- Receiving flask
- Thermometer
- Heating mantle
- Boiling chips

Procedure:

- Place a small volume of **4-Iodophenetole** and a few boiling chips into the distillation flask.
- Set up the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
- Begin heating the flask gently.

- Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

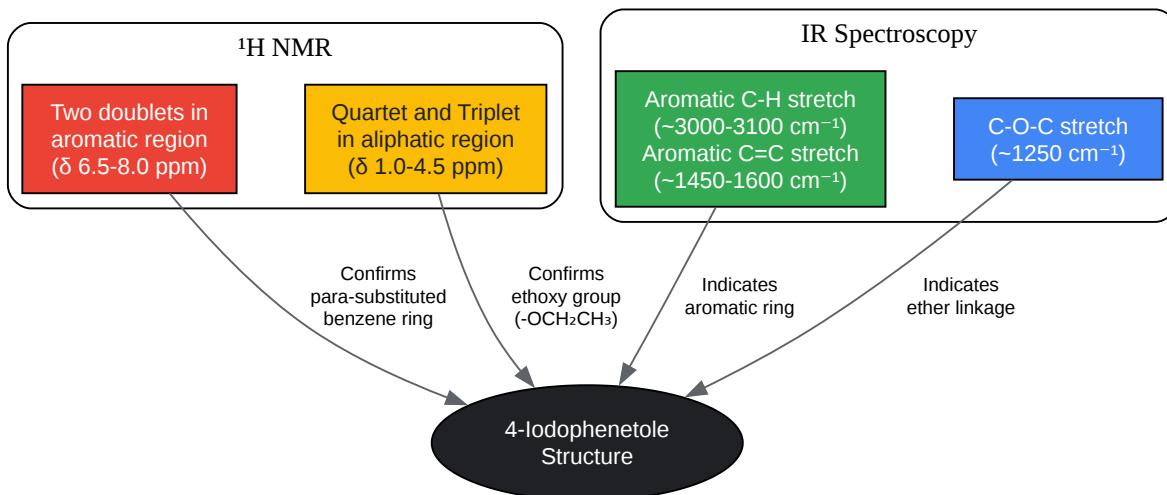
- Dissolve a small amount of **4-Iodophenetole** in a suitable deuterated solvent (e.g., CDCl_3 or $(\text{CD}_3)_2\text{SO}$).
- Transfer the solution to an NMR tube.
- Acquire the ^1H and ^{13}C NMR spectra using an NMR spectrometer.

Infrared (IR) Spectroscopy:

- Prepare a KBr pellet by mixing a small amount of **4-Iodophenetole** with dry potassium bromide powder and pressing it into a transparent disk.
- Alternatively, if the sample is a low-melting solid or liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Obtain the IR spectrum using an FTIR spectrometer.

Logical Relationships in Spectroscopic Data

The interpretation of the spectroscopic data provides a logical framework for confirming the structure of **4-Iodophenetole**.



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Spectroscopic Data Interpretation Logic

Conclusion

This technical guide provides a detailed summary of the essential physicochemical properties of **4-Iodophenetole**. The tabulated data, along with the experimental protocols and logical diagrams, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The well-defined properties and synthetic accessibility of **4-Iodophenetole** underscore its potential as a versatile building block in the synthesis of complex organic molecules.

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